Docosanedioic acid, also known as behenic acid, is a long-chain alpha,omega-dicarboxylic acid with the chemical formula C22H42O4. It consists of a linear chain of twenty-two carbon atoms, with carboxylic acid groups located at both terminal ends. This compound is derived from docosane, where the terminal methyl groups are oxidized to form carboxylic acids. Docosanedioic acid is classified as a Bronsted acid, meaning it can donate protons to bases in
These reactions make docosanedioic acid versatile in organic synthesis and industrial applications.
Docosanedioic acid exhibits several biological activities:
Docosanedioic acid can be synthesized through various methods:
Docosanedioic acid finds applications across various fields:
Research on interaction studies involving docosanedioic acid indicates its potential effects when combined with other compounds:
Several compounds share structural similarities with docosanedioic acid. Below are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Hexadecanedioic Acid | Dicarboxylic Acid | Shorter carbon chain (16 carbons); used in plastics. |
Octadecanedioic Acid | Dicarboxylic Acid | Also known as stearic acid; common in fats. |
Eicosanedioic Acid | Dicarboxylic Acid | Contains 20 carbons; used in surfactants. |
Docosanedioic acid stands out due to its long carbon chain length (22 carbons), which contributes to its unique physical properties such as higher melting points compared to shorter-chain dicarboxylic acids. Its specific applications in cosmetics and potential biological activities further differentiate it from similar compounds.
Docosanedioic acid presents a linear saturated dicarboxylic acid structure with the systematic formula HOOC(CH₂)₂₀COOH, establishing it as a member of the α,ω-dicarboxylic acid series. The compound's IUPAC designation follows the standard nomenclature as docosanedioic acid, while alternative names include phellogenic acid and docosan-1,22-dioic acid, reflecting its historical discovery and structural characteristics. The molecular architecture consists of a fully saturated 22-carbon aliphatic chain with carboxylic acid terminals at both ends, creating a symmetrical structure that distinguishes it from related monoacid derivatives.
The InChI key DGXRZJSPDXZJFG-UHFFFAOYSA-N provides unique computational identification, while the canonical SMILES notation C(CCCCCCCCCCC(=O)O)CCCCCCCCCC(=O)O accurately represents the linear connectivity pattern. This structural arrangement places docosanedioic acid within the classification of very long-chain fatty acids, specifically those containing at least 22 carbon atoms in their aliphatic backbone. The compound's positioning in the dicarboxylic acid series is noteworthy, as it represents one of the longer naturally occurring members of this chemical family, appearing alongside other significant dicarboxylic acids in comparative studies.
The absence of unsaturation or branching in the molecular framework contributes to the compound's conformational flexibility while maintaining structural integrity. The two carboxylic acid functional groups positioned at opposite ends of the molecule create potential for extensive hydrogen bonding interactions, influencing both solid-state packing arrangements and solution behavior. This symmetric dicarboxylic architecture enables the compound to function effectively as a bifunctional linker molecule in various synthetic applications, particularly in the development of polymeric materials and complex molecular assemblies.
The solid-state characteristics of docosanedioic acid demonstrate typical behavior for long-chain dicarboxylic acids, exhibiting crystalline morphology at ambient conditions. Physical appearance data indicates the compound manifests as a white to light yellow crystalline powder or solid, suggesting ordered molecular packing in the crystal lattice. The crystalline nature facilitates handling and storage while contributing to the compound's stability profile under standard laboratory conditions.
Storage recommendations specify maintenance at room temperature in cool, dark environments below 15°C, indicating moderate thermal stability in the solid state. The packaging protocols utilizing glass bottles with plastic inserts reflect the compound's compatibility with standard laboratory glassware while preventing moisture contamination that could affect crystal integrity. These storage parameters suggest that docosanedioic acid maintains structural integrity over extended periods when properly handled, making it suitable for long-term research applications.
The compound's solid-state behavior demonstrates typical characteristics associated with long-chain dicarboxylic acids, including relatively high melting points and ordered crystalline arrangements. The molecular packing likely involves extensive intermolecular hydrogen bonding between carboxylic acid groups, contributing to crystal stability and explaining the observed melting point characteristics. The white to pale yellow coloration indicates minimal electronic transitions in the visible spectrum, consistent with the absence of chromophoric groups in the molecular structure.
Boiling point measurements establish the value at 527°C under standard atmospheric pressure (760 mmHg), indicating substantial thermal stability and low volatility characteristics. The significant difference between melting and boiling points (approximately 397°C) suggests strong intermolecular interactions that require considerable thermal energy to overcome during phase transitions. This thermal behavior pattern aligns with expectations for long-chain dicarboxylic acids, where increasing molecular length correlates with elevated transition temperatures.
Flash point determinations yield a value of 286.6°C, providing critical safety information for handling and storage protocols. This parameter indicates that docosanedioic acid requires substantial heating before reaching ignition conditions, contributing to its classification as a relatively safe compound for laboratory manipulation. The thermal profile data collectively demonstrates that docosanedioic acid maintains structural integrity across a wide temperature range, making it suitable for applications requiring thermal stability.
Table 1: Thermochemical Properties of Docosanedioic Acid
Property | Value | Reference Conditions |
---|---|---|
Melting Point | 126.0-130.0°C | Standard atmospheric pressure |
Reference Melting Point | 128°C | Literature value |
Boiling Point | 527°C | 760 mmHg |
Flash Point | 286.6°C | Standard test conditions |
Thermal Stability Range | -20°C to 130°C | Storage and handling |
Solubility characteristics of docosanedioic acid reflect the compound's amphiphilic nature, possessing both hydrophobic aliphatic segments and hydrophilic carboxylic acid terminals. Experimental solubility data in dimethyl sulfoxide (DMSO) indicates achievement of concentrations ≥50 mg/mL (134.93 mM) with ultrasonic assistance, demonstrating good solubility in polar aprotic solvents. Alternative solubility studies report slightly lower values of ≥5 mg/mL (13.49 mM) producing clear solutions, suggesting concentration-dependent solubility behavior.
Partition coefficient calculations provide insights into the compound's distribution behavior between immiscible phases. Computational predictions yield log P values ranging from 4.38 to 8.61 depending on the calculation method employed, with consensus estimates around 6.28. These elevated partition coefficient values indicate strong preference for organic phases over aqueous environments, consistent with the compound's long alkyl chain structure despite the presence of polar carboxylic acid groups.
The topological polar surface area (TPSA) measurement of 74.6 Ų quantifies the compound's polar character, primarily attributed to the carboxylic acid functionalities. This parameter influences bioavailability predictions and membrane permeation characteristics, suggesting limited gastrointestinal absorption based on established TPSA thresholds. Solubility classifications categorize docosanedioic acid as "poorly soluble" in aqueous systems, with estimated concentrations of 0.000247 mg/mL according to ESOL predictions.
Table 2: Solubility and Partition Data for Docosanedioic Acid
Parameter | Value | Method/Conditions |
---|---|---|
DMSO Solubility | ≥50 mg/mL | With ultrasonication |
DMSO Solubility | ≥5 mg/mL | Clear solution |
Log P (consensus) | 6.28 | Computational prediction |
TPSA | 74.6 Ų | Calculated |
Aqueous Solubility | 0.000247 mg/mL | ESOL method |
Nuclear magnetic resonance spectroscopic analysis provides definitive structural confirmation for docosanedioic acid through characteristic signal patterns. ¹H NMR spectroscopy reveals the expected signatures for long-chain dicarboxylic acids, with analysis reports confirming consistency with the proposed molecular structure. The spectral data demonstrates purity levels ≥97.0% based on NMR integration analysis, establishing high-quality analytical standards for compound identification.
Infrared spectroscopic characterization yields distinctive absorption patterns characteristic of carboxylic acid functional groups and aliphatic chain structures. While specific IR data from the search results is limited, the general expectation includes strong carbonyl stretching around 1700 cm⁻¹ and broad O-H stretching in the 2500-3500 cm⁻¹ region, typical for carboxylic acid functionalities. The absence of significant absorption in other regions confirms the saturated aliphatic nature of the molecular framework.
Mass spectrometric analysis establishes the molecular ion peak at m/z 370, corresponding to the calculated molecular weight of 370.57 g/mol. This definitive mass spectral signature provides unambiguous molecular weight confirmation and facilitates compound identification in complex mixtures. The fragmentation patterns typically observed for long-chain dicarboxylic acids include loss of carboxylic acid groups and sequential alkyl chain fragmentation, creating characteristic spectral fingerprints for analytical identification.
The comprehensive spectroscopic data collectively confirm the structural assignment and purity of docosanedioic acid samples. NMR analysis serves as the primary structural verification tool, while IR spectroscopy provides functional group identification, and mass spectrometry delivers molecular weight confirmation. These complementary analytical techniques establish robust identification protocols essential for research applications and quality control procedures.
Irritant